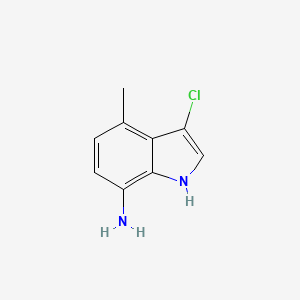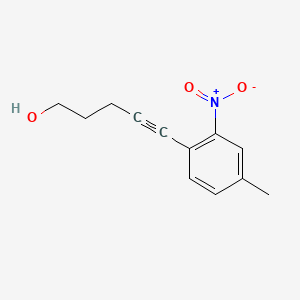
5-(4-Methyl-2-nitrophenyl)pent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-carboxyphenyl)diselenide is an organoselenium compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound consists of two carboxyphenyl groups linked by a diselenide bond, making it a valuable subject of study in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-carboxyphenyl)diselenide typically involves the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ. This reaction is followed by purification through solvent extraction, yielding the desired compound in good yields . The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage .
Industrial Production Methods
While specific industrial production methods for bis(2-carboxyphenyl)diselenide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the diselenide bond, which can be readily cleaved and reformed under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and other peroxides are used to oxidize bis(2-carboxyphenyl)diselenide.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the diselenide bond.
Substitution: Various nucleophiles, including amines and phenols, can react with bis(2-carboxyphenyl)diselenide to form substituted derivatives.
Major Products Formed
The major products formed from these reactions include various substituted diselenides and selenides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(2-carboxyphenyl)diselenide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bis(2-carboxyphenyl)diselenide exerts its effects is primarily through its redox activity. The diselenide bond can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial in modulating cellular oxidative stress and protecting cells from damage . The compound’s molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: A well-studied diselenide compound known for its antioxidant properties and glutathione peroxidase-like activity.
Bis(2-chlorocarbonyl)phenyl diselenide: Another diselenide compound with antimicrobial and antiviral activities.
Uniqueness
Bis(2-carboxyphenyl)diselenide stands out due to its carboxylic acid functional groups, which enhance its solubility and reactivity in various chemical and biological environments. This makes it a versatile compound with broader applications compared to other diselenides .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-(4-methyl-2-nitrophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H13NO3/c1-10-6-7-11(5-3-2-4-8-14)12(9-10)13(15)16/h6-7,9,14H,2,4,8H2,1H3 |
Clave InChI |
UWUALNJTKVJDBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C#CCCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


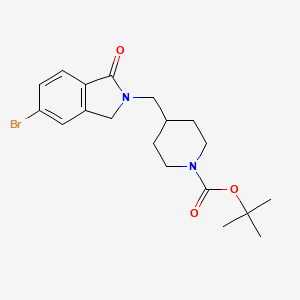

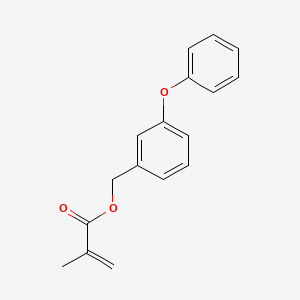

![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

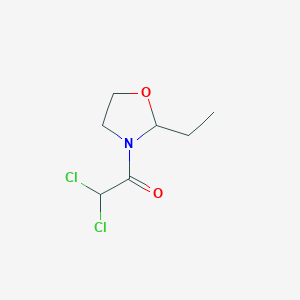

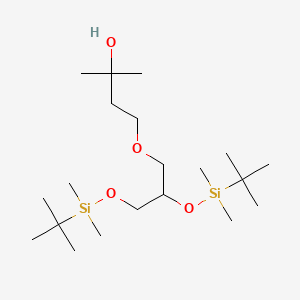
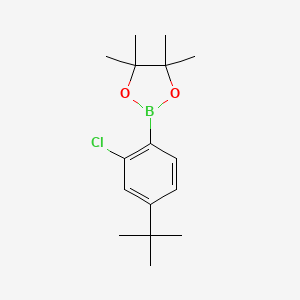
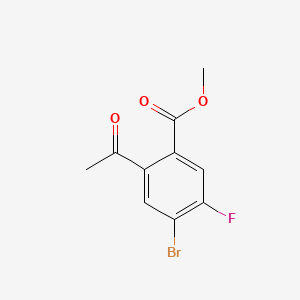
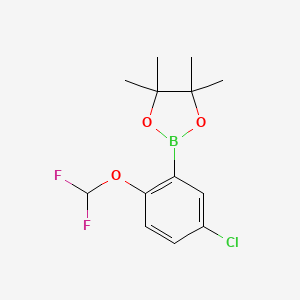
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
